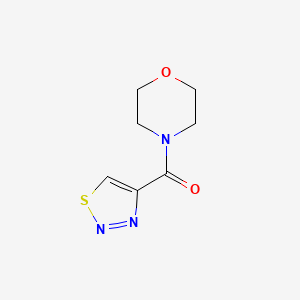

4-(1,2,3-Thiadiazole-4-carbonyl)morpholine

Description

Structure

3D Structure

Properties

IUPAC Name |

morpholin-4-yl(thiadiazol-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2S/c11-7(6-5-13-9-8-6)10-1-3-12-4-2-10/h5H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPUDGPLMUNVDOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=CSN=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemo Selective Pathways for 4 1,2,3 Thiadiazole 4 Carbonyl Morpholine and Analogous Structures

Precursor Synthesis: Derivatization of 1,2,3-Thiadiazole-4-carboxylic Acid

The cornerstone for the synthesis of the target compound is the formation of the 1,2,3-thiadiazole (B1210528) ring, specifically functionalized with a carboxylic acid group at the 4-position. The most prominent and versatile method for constructing the 1,2,3-thiadiazole core is the Hurd-Mori synthesis. wikipedia.orgisres.org This reaction typically involves the cyclization of an N-acyl or N-tosyl hydrazone derivative bearing an adjacent α-methylene or α-methyl group with thionyl chloride (SOCl₂). wikipedia.orgmdpi.comresearchgate.net

For the synthesis of 1,2,3-thiadiazole-4-carboxylic acid, a suitable starting material would be a hydrazone derived from a compound containing a reactive methylene (B1212753) group adjacent to a keto group, which can be further elaborated into a carboxylic acid. The general Hurd-Mori reaction mechanism allows for the formation of the 1,2,3-thiadiazole ring system from such precursors. wikipedia.orgresearchgate.net The synthesis of various 1,2,3-thiadiazole derivatives, including those with carboxylate scaffolds, has been reported through this methodology. mdpi.com For instance, the cyclization of carbethoxyhydrazones of acetyl derivatives of furan-2-carboxylic acid using thionyl chloride under Hurd-Mori conditions yields the corresponding 5-(1,2,3-thiadiazol-4-yl)furan-2-carboxylates. researchgate.net

Amidation Reactions and Coupling Strategies for Carbonyl Linkage with Morpholine (B109124)

The formation of the amide bond between the 1,2,3-thiadiazole-4-carboxylic acid precursor and morpholine is a critical step in the synthesis of 4-(1,2,3-thiadiazole-4-carbonyl)morpholine. This transformation can be achieved through several standard amidation protocols.

One common and efficient method involves the conversion of the carboxylic acid to a more reactive acyl halide, typically an acyl chloride. This is often accomplished by treating the 1,2,3-thiadiazole-4-carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 1,2,3-thiadiazole-4-carbonyl chloride is a highly reactive intermediate that readily undergoes nucleophilic acyl substitution with morpholine to form the desired amide. researchgate.net The presence of a base, such as triethylamine (B128534) or pyridine, is often required to neutralize the hydrochloric acid byproduct of the reaction.

Alternatively, direct amidation can be performed using a variety of coupling reagents that activate the carboxylic acid in situ. researchgate.nethepatochem.com These reagents facilitate the formation of an active ester or a similar intermediate that is then susceptible to nucleophilic attack by morpholine. Commonly used coupling reagents in organic synthesis include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP) to improve efficiency and minimize side reactions. researchgate.netyoutube.com Other potent coupling agents include phosphonium (B103445) salts like (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and aminium salts like O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU). hepatochem.comyoutube.compeptide.com

The choice of coupling strategy can depend on the stability of the starting materials and the desired reaction conditions. The acid chloride route is often robust and cost-effective, while modern coupling reagents can offer milder conditions and higher chemoselectivity, which is particularly important for complex substrates. hepatochem.com

Optimization of Reaction Conditions and Isolation Techniques

The efficiency and yield of the synthesis of this compound are highly dependent on the optimization of various reaction parameters for both the Hurd-Mori reaction and the subsequent amidation step.

For the Hurd-Mori synthesis of the 1,2,3-thiadiazole precursor, key parameters to consider include the choice of solvent, reaction temperature, and the stoichiometry of the reagents. While thionyl chloride can sometimes be used as both a reagent and a solvent, inert solvents like dichloromethane (B109758) (DCM) or toluene (B28343) are often employed. The temperature is typically controlled to manage the exothermic nature of the reaction and to prevent potential side reactions.

In the amidation step, the choice of solvent is crucial and can influence the reaction rate and yield. acs.org Common solvents for amidation reactions include aprotic solvents such as dichloromethane (DCM), N,N-dimethylformamide (DMF), and tetrahydrofuran (B95107) (THF). researchgate.net The reaction temperature can range from 0 °C to reflux, depending on the reactivity of the activated carboxylic acid derivative and the nucleophilicity of morpholine. The stoichiometry of the amine and any added base should also be carefully controlled to ensure complete conversion and to neutralize acidic byproducts.

Isolation and purification of the final product, this compound, typically involve standard laboratory techniques. After the reaction is complete, a common work-up procedure includes quenching the reaction mixture, followed by extraction with a suitable organic solvent. The organic layer is then washed with aqueous solutions to remove unreacted starting materials and byproducts. Final purification is often achieved through crystallization or column chromatography on silica (B1680970) gel.

Table 1: General Parameters for Optimization of Amidation Reactions

| Parameter | Options and Considerations |

| Solvent | Aprotic solvents (DCM, DMF, THF), bio-based alternatives (p-cymene). acs.org |

| Temperature | 0 °C to reflux, depending on the specific coupling method. |

| Coupling Agent | Acid chloride formation (SOCl₂, oxalyl chloride), carbodiimides (DCC, EDCI), phosphonium salts (BOP), aminium salts (HATU). researchgate.nethepatochem.compeptide.com |

| Base | Triethylamine, diisopropylethylamine (DIPEA), pyridine. |

| Stoichiometry | Slight excess of the amine and coupling agent may be used to drive the reaction to completion. |

Stereochemical Considerations in Synthesis

For the specific case of this compound, stereochemical considerations are not applicable. The target molecule is achiral, meaning it does not have any stereocenters and does not exist as different stereoisomers. Both the 1,2,3-thiadiazole ring and the morpholine ring, as well as the carboxylic acid precursor and morpholine itself, are achiral. Therefore, the synthesis does not require any enantioselective or diastereoselective steps, and no separation of stereoisomers is necessary. However, when considering analogous structures with chiral centers on either the thiadiazole substituent or the amine component, stereochemical control would become a critical aspect of the synthetic design.

Green Chemistry Approaches and Sustainable Synthetic Protocols

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds to reduce environmental impact. ijpsjournal.com For the synthesis of this compound and its analogs, several green chemistry approaches can be considered.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates, increasing yields, and often reducing the need for harsh solvents. ijpsjournal.comeurekaselect.comsphinxsai.com Both the formation of heterocyclic rings and amide bond formation have been shown to be amenable to microwave irradiation. eurekaselect.comnih.gov This technique could potentially be applied to both the Hurd-Mori reaction and the amidation step, leading to a more efficient and environmentally benign process.

Ultrasound-assisted synthesis is another green technique that can enhance reaction rates and yields. nih.govtandfonline.com Sonication can promote the formation of thiadiazole derivatives and facilitate amide synthesis, often under milder conditions and in shorter reaction times compared to conventional heating methods. researchgate.net

The choice of solvents also plays a significant role in the greenness of a synthetic route. The replacement of conventional volatile organic compounds (VOCs) with safer, bio-based alternatives is a key aspect of green chemistry. acs.org For the amidation step, exploring solvents like p-cymene, which can be derived from biomass, could be a more sustainable alternative to traditional solvents like toluene. acs.org Additionally, developing catalyst-free or solvent-free reaction conditions would further enhance the environmental profile of the synthesis.

Table 2: Green Chemistry Approaches for Synthesis

| Technique | Potential Application | Advantages |

| Microwave-Assisted Synthesis | Hurd-Mori reaction, Amidation | Reduced reaction times, higher yields, potential for solvent-free conditions. ijpsjournal.comeurekaselect.comsphinxsai.com |

| Ultrasound-Assisted Synthesis | Thiadiazole formation, Amidation | Shorter reaction times, improved yields, milder conditions. nih.govtandfonline.com |

| Use of Greener Solvents | Amidation and purification | Replacement of hazardous solvents with bio-based alternatives like p-cymene. acs.org |

Spectroscopic and Diffractional Elucidation of Molecular Architecture

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H, ¹³C, 2D NMR)

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.

For 4-(1,2,3-Thiadiazole-4-carbonyl)morpholine, ¹H NMR would provide information on the number of different types of protons, their chemical environment, and their connectivity. One would expect to see a distinct singlet for the proton on the thiadiazole ring (C5-H). The protons of the morpholine (B109124) ring would likely appear as two multiplets in the aliphatic region of the spectrum, corresponding to the protons adjacent to the oxygen and nitrogen atoms, respectively. The integration of these signals would confirm the number of protons in each environment.

¹³C NMR spectroscopy would reveal the number of chemically distinct carbon atoms. Key signals would include the carbonyl carbon, which is typically found in the 160-170 ppm range. The two carbons of the thiadiazole ring would also have characteristic chemical shifts. The morpholine ring would show two signals for its four carbon atoms due to the molecule's symmetry.

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish connectivity. A COSY spectrum would show correlations between adjacent protons, confirming the structure of the morpholine ring. An HSQC spectrum would link each proton signal to its directly attached carbon atom.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: This table is predictive and not based on experimental data.)

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Thiadiazole C4 | - | ~150-160 |

| Thiadiazole C5 | ~9.0-9.5 (s, 1H) | ~135-145 |

| Carbonyl C=O | - | ~160-165 |

| Morpholine -CH₂-N- | ~3.8-4.0 (m, 4H) | ~45-50 |

| Morpholine -CH₂-O- | ~3.6-3.8 (m, 4H) | ~65-70 |

s = singlet, m = multiplet

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis for Characteristic Bands

Vibrational spectroscopy measures the energy of molecular vibrations (stretching, bending, etc.), which are unique to specific functional groups.

An IR spectrum of the target compound would prominently feature a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the region of 1650-1680 cm⁻¹. The C-H stretching vibrations of the thiadiazole ring would appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the morpholine ring would be observed just below 3000 cm⁻¹. The spectrum would also show characteristic bands for C-N, C-O, and the thiadiazole ring vibrations in the fingerprint region (below 1500 cm⁻¹).

Raman spectroscopy, which relies on inelastic scattering of light, would provide complementary information. The thiadiazole ring, with its sulfur atom, might produce distinct Raman signals.

Table 2: Expected Characteristic IR Absorption Bands (Note: This table is predictive and not based on experimental data.)

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (Thiadiazole) | 3100-3000 | Medium |

| C-H stretch (Morpholine) | 2950-2850 | Medium-Strong |

| C=O stretch (Amide) | 1680-1650 | Strong |

| C=N stretch (Thiadiazole) | 1550-1450 | Medium |

| C-O-C stretch (Morpholine) | 1150-1050 | Strong |

| C-N stretch (Morpholine) | 1250-1180 | Medium |

Mass Spectrometry for Molecular Ion Identification and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

For this compound (Molecular Formula: C₇H₉N₃O₂S), the molecular weight is approximately 199.23 g/mol . A high-resolution mass spectrum (HRMS) would confirm the exact mass and elemental composition. The mass spectrum would show a molecular ion peak [M]⁺ or a protonated molecular peak [M+H]⁺.

Common fragmentation pathways would likely involve the cleavage of the amide bond, leading to fragments corresponding to the morpholine cation and the thiadiazole-carbonyl radical cation. Another expected fragmentation is the loss of N₂ from the thiadiazole ring, a characteristic fragmentation for this heterocyclic system.

Table 3: Potential Mass Spectrometry Fragments (Note: This table is predictive and not based on experimental data.)

| m/z | Possible Fragment |

| 199 | [C₇H₉N₃O₂S]⁺ (Molecular Ion) |

| 171 | [M - N₂]⁺ |

| 113 | [Thiadiazole-C=O]⁺ |

| 86 | [Morpholine]⁺ |

X-ray Crystallography for Definitive Solid-State Conformational and Packing Analysis

A crystal structure of this compound would confirm the planarity of the thiadiazole ring and the typical chair conformation of the morpholine ring. It would also detail how the molecules pack together in the crystal lattice, revealing any intermolecular interactions such as hydrogen bonds or π-stacking that might be present.

Table 4: Hypothetical Crystallographic Data (Note: This table is predictive and not based on experimental data.)

| Parameter | Expected Value/System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c |

| Bond Length C=O | ~1.23 Å |

| Bond Length C-N (amide) | ~1.35 Å |

| Bond Angles (Morpholine) | ~109.5° |

| Dihedral Angles | Would define ring puckering and relative orientation of the two rings |

Computational Chemistry and Advanced Molecular Modeling Studies

Quantum Chemical Calculations: Electronic Structure, Reactivity Descriptors (e.g., DFT, HOMO-LUMO Analysis)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the electronic properties and reactivity of a molecule. DFT studies on thiadiazole derivatives are commonly performed to optimize molecular geometry and calculate electronic descriptors.

Electronic Structure and Reactivity: The distribution of electron density across 4-(1,2,3-thiadiazole-4-carbonyl)morpholine dictates its reactivity. The 1,2,3-thiadiazole (B1210528) ring is known to be electron-deficient, which influences its interaction with biological macromolecules. DFT calculations can generate molecular electrostatic potential (MEP) maps, which visualize electron-rich (negative potential) and electron-poor (positive potential) regions. For this molecule, negative potential would likely be concentrated around the oxygen and nitrogen atoms of the morpholine (B109124) and thiadiazole rings, indicating sites prone to electrophilic attack or hydrogen bond acceptance.

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a smaller gap suggests higher reactivity. rdd.edu.iq Studies on similar 1,2,3-thiadiazole and 1,2,4-triazole (B32235) hybrids show that the HOMO is often located on the thiadiazole ring and the thioether group, while the LUMO can be distributed across the entire heterocyclic framework. mdpi.com This distribution is crucial for understanding charge transfer within the molecule.

| Parameter | Illustrative Value | Significance |

| EHOMO | -6.5 eV | Indicates electron-donating capability. |

| ELUMO | -1.5 eV | Indicates electron-accepting capability. |

| Energy Gap (ΔE) | 5.0 eV | Correlates with chemical reactivity and stability. rdd.edu.iq |

| Dipole Moment | ~3.5 D | Measures overall polarity, affecting solubility and binding. |

Note: The values in this table are illustrative, based on typical DFT calculations for similar heterocyclic compounds, as specific published data for this compound is unavailable.

Molecular Dynamics Simulations for Conformational Flexibility and Intermolecular Interactions

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time, revealing its conformational flexibility and the stability of its interactions with a biological target, such as a protein. While specific MD studies on this compound are not published, the methodology is widely applied to its analogs. mdpi.com

The morpholine ring is known for its conformational flexibility, typically adopting a stable chair conformation. MD simulations can track the fluctuations and stability of this conformation and how it influences the orientation of the thiadiazole moiety. When docked into a protein's active site, MD simulations are used to validate the stability of the predicted binding pose. Key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein backbone are monitored. A stable RMSD value over the simulation time (e.g., 100 nanoseconds) suggests a stable binding complex. researchgate.net Furthermore, these simulations can detail the persistence of intermolecular interactions, like hydrogen bonds, which are critical for binding affinity.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling for Predictive Studies

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. For thiadiazole derivatives, 3D-QSAR models have been developed to predict their potency against various targets. sciforum.netnih.gov These models use molecular descriptors (e.g., steric, electronic, hydrophobic fields) to determine which properties are crucial for activity. A QSAR study involving this compound would require a dataset of similar analogs with measured biological activity. The resulting model could then predict the activity of new, unsynthesized derivatives and highlight key structural features for optimization.

Pharmacophore Modeling: A pharmacophore model is a 3D arrangement of essential features that a molecule must possess to interact with a specific biological target. For classes of compounds like thiadiazoles, ligand-based pharmacophore models are often generated from a set of active molecules. nih.gov A typical pharmacophore model for a thiadiazole-based inhibitor might include features such as:

Hydrogen Bond Acceptors (from the nitrogen/oxygen atoms).

Hydrogen Bond Donors.

Aromatic Rings (if other parts of the scaffold are aromatic).

Hydrophobic features.

A robust pharmacophore model derived from active 1,2,3-thiadiazole analogs could be used as a 3D query to screen large chemical databases to find new molecules with potentially similar biological activity. frontiersin.org The presence of the morpholine ring often contributes to improved pharmacokinetic properties and can act as a key interaction point. acs.orgnih.gov

| Pharmacophoric Feature | Potential Role in this compound |

| Hydrogen Bond Acceptor | Oxygen and nitrogen atoms in the morpholine and thiadiazole rings. |

| Hydrophobic Group | The heterocyclic rings can participate in hydrophobic interactions. |

| Aromatic Ring | The thiadiazole ring provides an aromatic feature. |

Molecular Docking Investigations for Ligand-Target Recognition and Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. Numerous studies have successfully used docking to investigate the binding modes of thiadiazole derivatives in the active sites of various enzymes, such as dihydrofolate reductase (DHFR), GPC-3 protein, and viral proteases. nih.govsemanticscholar.org

In a typical docking study involving this compound, the molecule would be placed into the binding pocket of a target protein. The docking algorithm would then explore various conformations and orientations of the ligand, scoring them based on binding energy. The results would reveal:

Binding Affinity: A negative score (e.g., in kcal/mol) indicating the strength of the interaction. More negative values suggest higher affinity.

Binding Pose: The precise 3D orientation of the ligand within the active site.

Key Interactions: Specific amino acid residues involved in hydrogen bonds, hydrophobic interactions, or pi-stacking with the ligand. The morpholine oxygen is a potent hydrogen bond acceptor, while the thiadiazole ring can form various non-covalent interactions. biointerfaceresearch.comresearchgate.net

| Hypothetical Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Illustrative) | Interaction Type |

| Kinase ATP Pocket | -8.5 | LYS, ASP | Hydrogen Bond (with Morpholine O) |

| LEU, VAL | Hydrophobic Interaction | ||

| Viral Protease | -7.9 | GLN, SER | Hydrogen Bond (with Carbonyl O) |

| HIS, MET | Hydrophobic/Sulfur Interaction |

Note: This table is illustrative and demonstrates the type of data obtained from a molecular docking experiment. Actual targets and results would require specific experimental investigation.

Cheminformatics Approaches for Analog Identification and Virtual Screening

Cheminformatics combines computational methods with chemical information to support drug discovery. For this compound, these approaches are invaluable for identifying structurally similar compounds (analogs) and for screening large libraries of virtual compounds to find potential "hits."

Analog Identification: Similarity searching is a primary cheminformatics tool. Using the structure of this compound as a query, chemical databases like ZINC, PubChem, or Scifinder can be searched to find commercially available or synthetically accessible analogs. This is based on calculating molecular fingerprints (a way of encoding a chemical structure) and comparing them to find molecules with a high similarity score.

Virtual Screening: Virtual screening is a large-scale application of docking or pharmacophore modeling. A library containing millions of compounds can be computationally screened against a specific protein target. researchgate.net A workflow might involve:

Filtering: Initial filtering of the library based on drug-like properties (e.g., Lipinski's Rule of Five) to remove undesirable compounds.

Pharmacophore Screening: Rapidly screening the filtered library against a validated pharmacophore model to select molecules with the correct 3D arrangement of chemical features.

Molecular Docking: Docking the resulting hits into the target protein's active site to predict binding affinity and pose.

Hit Selection: Ranking the docked compounds by score and visual inspection to select a small, diverse set of promising candidates for experimental testing.

This approach has been successfully used to identify novel inhibitors from various chemical classes, including thiadiazoles, for targets like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). mdpi.com

Pre Clinical Investigations of Biological Activities and Molecular Interactions

In Vitro Antimicrobial Efficacy Assessments

Currently, there is no publicly available data on the in vitro antimicrobial efficacy of 4-(1,2,3-Thiadiazole-4-carbonyl)morpholine. While derivatives of 1,2,3-thiadiazole (B1210528) have shown potential antimicrobial effects, specific testing on this compound has not been reported. mdpi.comresearchgate.netmdpi.com

No studies were found that specifically assess the antibacterial activity of this compound against pathogenic bacterial strains. Research on related 1,3,4-thiadiazole (B1197879) and morpholine (B109124) derivatives has indicated that these structural motifs can be associated with antibacterial properties. nih.govrdd.edu.iqrsc.orgsysrevpharm.orgbiointerfaceresearch.comresearchgate.net However, without direct experimental evidence, the antibacterial profile of the target compound remains unknown.

Similarly, the antifungal efficacy of this compound has not been documented in the available scientific literature. The broader class of thiadiazole derivatives has been a source of compounds with antifungal potential, with some showing activity against various fungal species. nih.govmdpi.comnih.govresearchgate.netnih.govresearchgate.netresearchgate.net Specific minimum inhibitory concentration (MIC) or minimum fungicidal concentration (MFC) values for this compound are not available.

There is no specific information regarding the antiviral activity of this compound. While various thiadiazole-containing compounds have been investigated for antiviral properties against a range of viruses, the antiviral profile of this particular molecule has not been reported. arkat-usa.orgmdpi.comnih.govnih.govnih.govresearchgate.net

Evaluation of Enzyme Inhibitory Capabilities and Mechanism of Action Studies (Cell-Free and Cellular Models)

The enzyme inhibitory potential of this compound has not been specifically elucidated in published research.

No studies have been identified that report on the inhibition of carbonic anhydrase (CA) isozymes by this compound. The thiadiazole scaffold, particularly when functionalized with a sulfonamide group, is a well-known pharmacophore for CA inhibitors. nih.govnih.govjocms.orgresearchgate.netntnu.no However, the specific inhibitory activity and selectivity of this compound towards different CA isozymes (e.g., I, II, IX) have not been determined.

The inhibitory activity of this compound against monoamine oxidase (MAO) isoforms, MAO-A and MAO-B, has not been reported. Both thiadiazole and morpholine moieties are present in compounds that have been investigated as MAO inhibitors. rsc.orgnih.govnih.govresearchgate.net Nevertheless, without specific experimental data, such as IC50 values, the potential for this compound to act as an MAO inhibitor remains speculative.

of this compound

Following a comprehensive review of scientific literature, no specific preclinical data was found for the compound this compound regarding its biological activities and molecular interactions as outlined below.

Extensive searches were conducted to identify studies related to the following endpoints for this compound:

Glycosidase Inhibitory Activity Studies

Therefore, it is not possible to provide the detailed, informative, and scientifically accurate content, including data tables and research findings, as requested in the article outline. Further research would be required to determine the biological activity profile of this compound.

Structure Activity Relationship Sar and Rational Molecular Design Principles

Systematic Exploration of Substituent Effects on the 1,2,3-Thiadiazole (B1210528) Nucleus

The 1,2,3-thiadiazole ring is a critical pharmacophore whose biological activity can be significantly modulated by the nature of its substituents. mdpi.comnih.gov Structure-activity relationship (SAR) studies on various 1,2,3-thiadiazole derivatives reveal that both the position and the electronic properties of substituents are pivotal.

Research on a series of mdpi.comnih.govnih.govthiadiazole benzylamides, which act as necroptosis inhibitors, demonstrated that substitutions at the 4- and 5-positions of the thiadiazole ring are optimal for activity. nih.govnih.gov Specifically, introducing small, branched alkyl groups like isopropyl or cyclopropyl (B3062369) at the C4-position was found to enhance inhibitory activity, whereas larger, bulkier groups such as t-butyl or phenyl at the same position led to a decrease in potency. nih.gov This suggests that for compounds like 4-(1,2,3-Thiadiazole-4-carbonyl)morpholine, the carbonylmorpholine group at the C4-position plays a defining role, and its spatial and electronic characteristics are crucial.

Further studies have shown that the electronic nature of substituents on a phenyl ring attached to the thiadiazole core can dramatically affect activity. For instance, in a series of antiviral agents, a phenyl ring substituted with 2,4-dibromo groups significantly increased the anti-HIV potential. mdpi.com Similarly, for anti-HBV agents, it was observed that para-substituted derivatives on a phenyl ring exhibited greater cytotoxic potency than ortho-substituted ones. mdpi.com These findings underscore the principle that modifications to substituents, even those distal to the core, can fine-tune the biological profile of the entire molecule.

The following table summarizes the effects of different substituents on the C4-position of the 1,2,3-thiadiazole ring based on a study of necroptosis inhibitors, which provides insight into how modifications could impact related compounds.

| Compound ID | C4-Substituent | Relative Activity |

| 31 | i-Pr | Optimal |

| 32 | c-Pr | Optimal |

| 33 | c-Bu | Optimal |

| 36 | t-Bu | Decreased |

| 37 | Phenyl | Decreased |

| Data sourced from a structure-activity relationship study on mdpi.comnih.govnih.govthiadiazole necroptosis inhibitors. nih.gov |

Role of the Morpholine (B109124) Moiety and its Substitutions on Biological Efficacy and Selectivity

The nitrogen atom of the morpholine ring can act as a hydrogen bond acceptor, which is a critical feature for interaction with biological targets. researchgate.net The ring's chair conformation provides a defined three-dimensional structure that can fit into specific binding pockets. Hybrid structures that link a thiazole (B1198619) ring (a related heterocycle) to a morpholine nucleus have gained significant attention for their biological activities. benthamscience.com

Modifications to the morpholine ring, such as the introduction of substituents, can influence selectivity and efficacy. While direct SAR studies on substituted morpholine in this specific compound are not widely available, general principles suggest that adding substituents could alter the molecule's steric profile and lipophilicity. For example, in other bioactive compounds, morpholine derivatives have been shown to enhance the selectivity of inhibitors targeting enzymes like mTOR. benthamscience.com This indicates that the morpholine moiety is not merely a passive solubilizing group but an active contributor to the pharmacodynamic profile.

Elucidation of Key Pharmacophoric Features for Target Interaction

A pharmacophore model outlines the essential steric and electronic features necessary for a molecule to interact with a specific biological target. For 1,2,3-thiadiazole derivatives, the key pharmacophoric features generally include the heterocyclic ring itself, which can participate in various non-covalent interactions, and the specific arrangement of its substituents. nih.gov

For this compound, the pharmacophore can be described by:

A Hydrogen Bond Acceptor: The oxygen and nitrogen atoms of the morpholine ring.

A Hydrogen Bond Acceptor: The oxygen atom of the carbonyl group.

Aromatic/Heterocyclic Core: The 1,2,3-thiadiazole ring, which can engage in pi-stacking or other hydrophobic interactions. The sulfur and nitrogen atoms within the ring also contribute to its electronic character and potential for specific interactions. mdpi.com

Computational and molecular docking studies on related thiadiazole derivatives have helped to visualize these interactions. For instance, in the design of VEGFR-2 inhibitors, a heteroaromatic moiety (like thiadiazole) is a key feature for binding to the hinge region of the enzyme's active site. acs.org The specific orientation and nature of the side chains determine the potency and selectivity of the inhibition.

Design Strategies for Modulating Activity, Potency, and Selectivity

Rational drug design strategies aim to optimize the properties of a lead compound. For this compound, several strategies can be employed to modulate its biological profile:

Bioisosteric Replacement: The 1,2,3-thiadiazole ring could be replaced with other five-membered heterocycles like thiophene (B33073), furan, or other isomers of thiadiazole (e.g., 1,3,4-thiadiazole) to explore changes in activity. nih.govnih.gov Studies have shown that replacing the mdpi.comnih.govnih.govthiadiazole with a thiophene ring was tolerated in necroptosis inhibitors, though with some loss of potency. nih.gov

Substituent Modification: As discussed in section 6.1, adding small, electron-withdrawing or electron-donating groups to the C5-position of the thiadiazole ring could significantly alter the electronic distribution and, consequently, the binding affinity of the molecule.

Linker Modification: The carbonyl linker between the thiadiazole and morpholine moieties could be altered. For example, changing the amide linker to a secondary amine or an imide was shown to be detrimental to the activity of necroptosis inhibitors, highlighting the importance of this specific connection. nih.gov

Scaffold Hopping: This involves keeping the key pharmacophoric groups in the same relative orientation but using a different core scaffold to connect them. This can lead to novel compounds with improved properties.

The table below illustrates how replacing the 1,2,3-thiadiazole core with other heterocycles affected the activity of necroptosis inhibitors.

| Core Heterocycle | Relative Activity |

| mdpi.comnih.govnih.govThiadiazole | Potent |

| Thiophene | Moderate |

| Thiazole | Detrimental |

| Oxazole | Detrimental |

| Pyridazine | Inactive |

| Data derived from a study on necroptosis inhibitors. nih.gov |

Development of Prodrugs and Targeted Delivery Conjugates

A prodrug is an inactive derivative of a drug molecule that undergoes biotransformation in the body to release the active parent drug. nih.gov This approach is often used to overcome issues with solubility, permeability, or rapid metabolism. nih.govwiley-vch.de For this compound, a prodrug strategy could involve modifying the morpholine ring or attaching a promoiety to another part of the molecule. For example, a cleavable ester or phosphate (B84403) group could be attached, which would be enzymatically removed in vivo to release the active compound.

Targeted delivery involves conjugating the drug molecule to a ligand that specifically recognizes a receptor or transporter on the surface of target cells or tissues. This strategy can enhance efficacy and reduce off-target side effects. While specific examples for 1,2,3-thiadiazole derivatives are not extensively documented in the provided search results, the general principle involves linking the compound to molecules like antibodies, peptides, or glycosides that can direct it to a specific site, such as cancer cells. nih.govnih.gov The development of such conjugates would be a sophisticated approach to improve the therapeutic index of this compound.

Future Research Trajectories and Potential Applications in Chemical Biology

Exploration of Novel Synthetic Pathways and Advanced Derivatization Strategies

Future synthetic research will likely aim to develop more efficient and versatile methods for the synthesis of the 4-(1,2,3-thiadiazole-4-carbonyl)morpholine core and its analogs. While established methods like the Hurd-Mori reaction provide a basis for creating the 1,2,3-thiadiazole (B1210528) ring, novel approaches could offer improved yields, scalability, and access to a wider range of derivatives. mdpi.com

Advanced derivatization strategies will be crucial for creating libraries of related compounds for structure-activity relationship (SAR) studies. These strategies can be systematically applied to explore how modifications at different positions of the molecule affect its biological activity. Key areas for derivatization include the 1,2,3-thiadiazole ring and the morpholine (B109124) unit.

Table 1: Potential Derivatization Strategies for this compound

| Modification Site | Potential Substituents | Rationale for Derivatization |

|---|---|---|

| Thiadiazole Ring (C5 position) | Alkyl chains, Aryl groups, Halogens | To modulate lipophilicity, steric bulk, and electronic properties, potentially enhancing target binding affinity and specificity. |

| Morpholine Ring | Substituted piperazines, Thiomorpholines | To explore the impact of heteroatom changes on solubility, metabolic stability, and hydrogen bonding capacity. |

| Carbonyl Linker | Thioamide, Reduced amine linker | To alter the geometry and electronic nature of the connection between the two rings, influencing conformational flexibility and target interaction. |

These derivatization efforts will be instrumental in fine-tuning the physicochemical and pharmacological properties of the parent compound.

Development of Multi-Target Directed Ligands Incorporating the Core Structure

The concept of multi-target directed ligands (MTDLs) is a promising strategy for treating complex diseases like cancer and neurodegenerative disorders, which often involve multiple biological pathways. The this compound scaffold could serve as a foundational element in the design of MTDLs. By integrating this core with other pharmacophores, it may be possible to create single molecules that can modulate several disease-relevant targets simultaneously.

For instance, various thiadiazole derivatives have shown activity against enzymes such as carbonic anhydrases and kinases like VEGFR-2, which are implicated in cancer. mdpi.com Future research could focus on designing hybrids that combine the thiadiazole-morpholine core with known inhibitors of other cancer-related targets.

Table 2: Hypothetical Multi-Target Directed Ligands Based on the Thiadiazole-Morpholine Core

| Hybrid Moiety | Potential Disease Area | Rationale |

|---|---|---|

| Kinase Inhibitor Fragment | Cancer | To create dual-action agents that can inhibit both a primary target and signaling pathways involved in drug resistance. |

| Cholinesterase Inhibitor Moiety | Alzheimer's Disease | To address both cholinergic deficit and other pathological features of the disease. |

| Ion Channel Modulator | Neurological Disorders | To develop compounds that can simultaneously modulate multiple channels involved in neuronal excitability. |

The development of such MTDLs represents a sophisticated approach to drug design, where the thiadiazole-morpholine structure provides a stable and synthetically accessible starting point.

Application as Chemical Probes for Elucidating Biological Pathways

Chemical probes are essential tools for dissecting complex biological processes. The this compound scaffold, if found to have a specific biological activity, could be developed into a chemical probe to identify its molecular targets and elucidate their functions. This typically involves modifying the parent molecule to include a reporter tag (like a fluorophore or biotin) and a photoreactive group for covalent labeling of the target protein.

Photoaffinity labeling (PAL) is a powerful technique for identifying protein-ligand interactions. nih.gov A derivative of this compound could be synthesized with an incorporated photoreactive moiety, such as a diazirine or an aryl azide. researchgate.net Upon exposure to UV light, this probe would form a covalent bond with its binding partner, allowing for subsequent isolation and identification of the target protein. nih.gov This approach would provide direct evidence of the compound's molecular target and offer insights into the biological pathways it modulates. Given the diverse activities of thiadiazole-containing compounds, from antiviral to insecticidal, such probes could help unravel the mechanisms behind these effects. mdpi.com

Integration with Combinatorial Chemistry and High-Throughput Screening Methodologies

To fully explore the therapeutic potential of the this compound scaffold, modern drug discovery techniques like combinatorial chemistry and high-throughput screening (HTS) will be indispensable. Combinatorial chemistry allows for the rapid synthesis of large, diverse libraries of related compounds based on the core structure. nih.gov

By systematically varying the substituents on the thiadiazole and morpholine rings, as outlined in section 7.1, a library of analogs can be generated. This library can then be subjected to HTS against a wide array of biological targets, such as enzymes, receptors, and whole cells. researchgate.net This approach significantly accelerates the discovery of "hit" compounds with desired biological activities and provides rich datasets for establishing structure-activity relationships. The integration of automated synthesis and screening can efficiently map the biological space accessible to this chemical scaffold, potentially identifying novel leads for various diseases.

Design of Next-Generation Thiadiazole-Morpholine Hybrids for Specific Biological Modulations

Molecular hybridization, which involves combining two or more distinct pharmacophores into a single molecule, is a powerful strategy for creating novel therapeutics with improved efficacy or unique mechanisms of action. The this compound core is an excellent candidate for this approach.

Future research could focus on designing and synthesizing next-generation hybrids where this core is covalently linked to other bioactive heterocyclic systems, such as oxadiazoles, triazoles, or pyrazoles. nih.gov For example, a hybrid with a known anti-inflammatory agent could lead to a compound with a dual mechanism of action for treating inflammatory diseases. Similarly, combining it with moieties known to interact with specific central nervous system targets could yield novel agents for neurological disorders. This strategy allows for the rational design of molecules tailored for specific biological modulations, leveraging the favorable physicochemical properties of the thiadiazole-morpholine scaffold.

Q & A

Q. What are the recommended synthetic methodologies for 4-(1,2,3-Thiadiazole-4-carbonyl)morpholine?

The synthesis typically involves coupling reactions between thiadiazole carboxylic acid derivatives and morpholine. For example:

- Step 1 : Activation of the thiadiazole-4-carboxylic acid using coupling agents like EDCI or DCC in anhydrous solvents (e.g., DMF or THF).

- Step 2 : Reaction with morpholine under nitrogen atmosphere at 0–25°C for 12–24 hours.

- Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization. Yields range from 70–88% depending on substituents and reaction optimization .

Q. How is structural characterization performed for this compound?

Key techniques include:

- Single-crystal X-ray diffraction (SC-XRD) : Resolve bond lengths, angles, and molecular packing using SHELX software for refinement .

- Vibrational Spectroscopy : Assign IR/Raman bands (e.g., C=O stretch at ~1650 cm⁻¹, thiadiazole ring vibrations at 1520–1250 cm⁻¹) and correlate with DFT calculations .

- NMR : ¹H and ¹³C NMR confirm substituent integration and electronic environments (e.g., morpholine protons at δ 3.2–3.7 ppm, thiadiazole carbons at δ 160–170 ppm) .

Advanced Research Questions

Q. How can contradictions in spectroscopic data under varying experimental conditions be resolved?

Discrepancies in pressure-dependent Raman/IR spectra (e.g., peak splitting or merging) require:

- Multi-technique validation : Combine high-pressure XRD to detect structural phase transitions (e.g., conformational changes at 0.7–2.5 GPa) .

- Computational modeling : Use density functional theory (DFT) to simulate pressure effects on vibrational modes and compare with experimental shifts .

- Statistical analysis : Apply multivariate methods (e.g., PCA) to identify correlated spectral changes indicative of phase transitions .

Q. What computational strategies predict the biological activity of thiadiazole-morpholine derivatives?

- Molecular docking : Screen against target proteins (e.g., carbonic anhydrase) using AutoDock Vina or Schrödinger Suite. Key interactions include thiadiazole sulfur with Zn²⁺ in active sites .

- QSAR modeling : Correlate electronic descriptors (HOMO/LUMO, logP) with bioactivity data (e.g., IC₅₀ values) using partial least squares regression .

- MD simulations : Assess binding stability over 100 ns trajectories (AMBER/CHARMM force fields) to validate docking poses .

Q. What experimental approaches analyze phase transitions in crystalline morpholine derivatives under high pressure?

- High-pressure Raman/IR : Monitor C-H stretching (2980–3145 cm⁻¹) and ring vibrations for discontinuities (e.g., shifts at 1.7 GPa indicate conformational changes) .

- Dielectric spectroscopy : Measure permittivity changes to detect dipole reorientation during phase transitions .

- Synchrotron XRD : Resolve pressure-induced lattice compression (e.g., unit cell parameter shifts >5% at 3 GPa) .

Data Contradiction Analysis

Q. How to address inconsistencies between computational predictions and experimental bioactivity results?

- Reevaluate force fields : Ensure DFT functionals (e.g., B3LYP) accurately model sulfur-containing heterocycles .

- Solvent effects : Include implicit solvation models (e.g., COSMO) in docking studies to account for aqueous environments .

- Experimental replicates : Conduct dose-response assays in triplicate to minimize variability (e.g., antioxidant activity via DPPH assay with ±2% error margins) .

Methodological Best Practices

Q. What purification techniques optimize yield and purity for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.